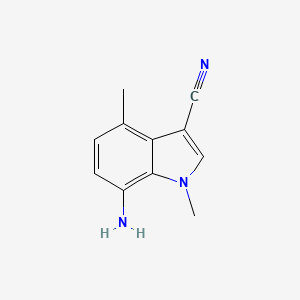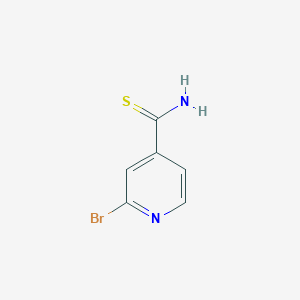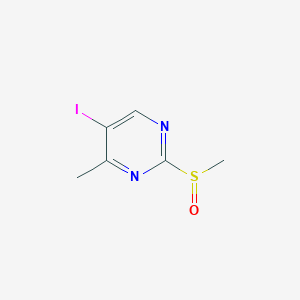
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine is a pyrimidine derivative with the molecular formula C6H7IN2OS. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 4th position, and a methylsulfinyl group at the 2nd position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the iodination of 4-methyl-2-(methylsulfinyl)pyrimidine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the iodination is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product.
化学反应分析
Types of Reactions
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as 5-azido-4-methyl-2-(methylsulfinyl)pyrimidine or 5-thio-4-methyl-2-(methylsulfinyl)pyrimidine.
Oxidation: 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine.
Reduction: 5-Iodo-4-methyl-2-(methylthio)pyrimidine.
Coupling Reactions: Various biaryl or heteroaryl derivatives.
科学研究应用
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, viral infections, and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and processes.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases by binding to their active sites, thereby blocking their activity. The iodine and methylsulfinyl groups may enhance the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine: Similar structure but with a bromine atom instead of iodine, which may affect its chemical reactivity and potency.
5-Iodo-2-(methylsulfinyl)pyrimidine: Lacks the methyl group at the 4th position, which may influence its steric and electronic properties.
Uniqueness
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution and coupling reactions, while the methylsulfinyl group provides additional sites for oxidation and reduction. These features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H7IN2OS |
|---|---|
分子量 |
282.10 g/mol |
IUPAC 名称 |
5-iodo-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7IN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
InChI 键 |
ATSTYWNTXRDFHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1I)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


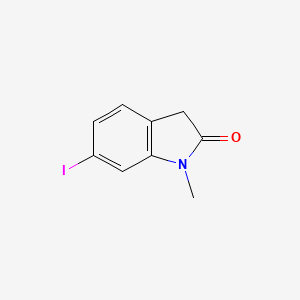
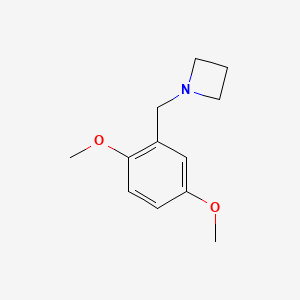
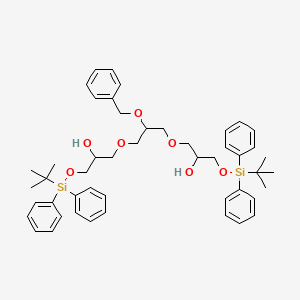
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
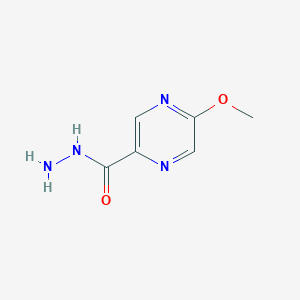
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)

![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)

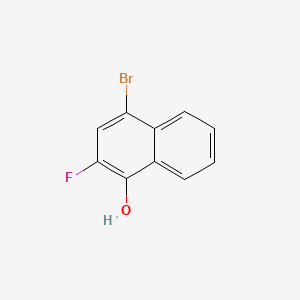
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
